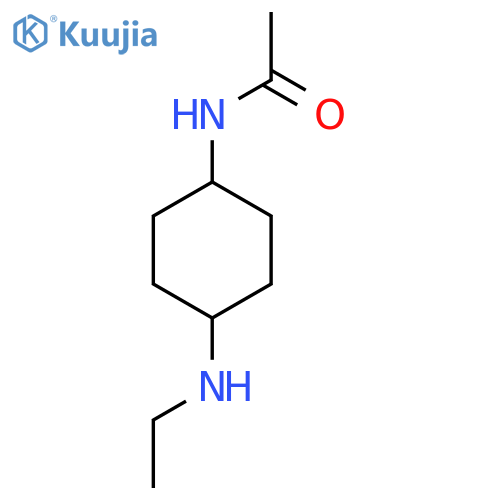Cas no 1154624-69-7 (N-(4-Ethylamino-cyclohexyl)-acetamide)

1154624-69-7 structure
商品名:N-(4-Ethylamino-cyclohexyl)-acetamide
CAS番号:1154624-69-7
MF:C10H20N2O
メガワット:184.278602600098
CID:2157696
N-(4-Ethylamino-cyclohexyl)-acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethylamino-cyclohexyl)-acetamide
- (1R,4R)-N-(4-Ethylamino-cyclohexyl)-acetamide
- N-(4-(Ethylamino)cyclohexyl)acetamide
- N-((1R,4r)-4-(ethylamino)cyclohexyl)acetamide
- N-(4-ethylaminocyclohexyl)acetamide
- AM90724
- AM102080
- N-[trans-4-(Ethylamino)cyclohexyl]acetamide
- (1R,4R)-N-(4-ethylaminocyclohexyl)acetamide
- N-(4-Ethylamino-cyclohexyl)-acetamide
-
- インチ: 1S/C10H20N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13)
- InChIKey: UQWKQVMEBKASGR-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NC1CCC(CC1)NCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 162
- トポロジー分子極性表面積: 41.1
N-(4-Ethylamino-cyclohexyl)-acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778309-1g |
N-(4-(Ethylamino)cyclohexyl)acetamide |
1154624-69-7 | 98% | 1g |
¥37852.00 | 2024-08-09 | |
| Fluorochem | 087811-1g |
N-(4-Ethylamino-cyclohexyl)-acetamide |
1154624-69-7 | 1g |
£945.00 | 2022-03-01 |
N-(4-Ethylamino-cyclohexyl)-acetamide 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1154624-69-7 (N-(4-Ethylamino-cyclohexyl)-acetamide) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
